[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
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Overview
Description
[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is a complex organic compound characterized by its unique structure, which includes multiple unsaturated fatty acid chains and a chlorinated glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate typically involves the esterification of glycerol derivatives with unsaturated fatty acids. The reaction conditions often require the presence of a chlorinating agent to introduce the chlorine atom into the glycerol backbone. Common reagents used in this process include thionyl chloride or phosphorus trichloride, which facilitate the chlorination under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction efficiency and yield. The final product is typically purified through distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to saturate the double bonds in the fatty acid chains.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide, typically used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used to achieve selective reduction.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed to facilitate substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acid esters, and substituted glycerol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is used as a precursor for synthesizing complex lipids and surfactants. Its unique structure allows for the exploration of novel reaction pathways and the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential role in cell membrane dynamics and signaling pathways. Its incorporation into lipid bilayers can influence membrane fluidity and permeability, making it a valuable tool for studying membrane-associated processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties. Its ability to modulate lipid metabolism and cell signaling pathways makes it a candidate for drug development.
Industry
Industrially, this compound is used in the formulation of cosmetics and personal care products, where its emollient and surfactant properties are highly valued. It is also explored for its potential use in biodegradable lubricants and coatings.
Mechanism of Action
The mechanism of action of [1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, altering their fluidity and permeability. It may also inhibit specific enzymes, such as phospholipases, thereby modulating inflammatory responses and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate: This compound is unique due to its specific combination of unsaturated fatty acid chains and a chlorinated glycerol backbone.
This compound: Similar compounds include other chlorinated glycerol esters with varying fatty acid chain lengths and degrees of unsaturation.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct physicochemical properties and biological activities
Properties
Molecular Formula |
C39H69ClO4 |
---|---|
Molecular Weight |
637.4 g/mol |
IUPAC Name |
[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- |
InChI Key |
FQTJLFSCVMFYLT-LTEAFHAISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
Origin of Product |
United States |
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